(4-Chloro-3-methoxyphenyl)methanamine
Overview
Description
“(4-Chloro-3-methoxyphenyl)methanamine” is a chemical compound with the molecular formula C8H10ClNO . It is also known as "3-Chloro-4-methoxybenzylamine" . This compound is a primary amino compound, an aromatic ether, and an aralkylamino compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (OCH3) and a chloro group (Cl) at the 3rd and 4th positions, respectively . Attached to the benzene ring is a methanamine group (CH2NH2), making it an aralkylamino compound .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 208.08 g/mol . and a melting point of 252°C .
Scientific Research Applications
Luminescent Properties and Metal Interactions
A study by Lai et al. (1999) investigated the luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes involving aryl substitutes, including 4-chlorophenyl and 4-methoxyphenyl groups. This research provides insights into the fluid- and solid-state oligomeric interactions and ligand-ligand interactions, demonstrating the compound's relevance in designing luminescent materials with potential applications in optical devices and sensors (Lai et al., 1999).
Synthesis and Spectral Analysis
Dekić et al. (2020) described the synthesis of a novel coumarin derivative through the reaction of 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine. The detailed spectral analysis of this new coumarin derivative expands the utility of (4-Chloro-3-methoxyphenyl)methanamine in synthesizing novel compounds with potential applications in pharmaceuticals and material science (Dekić et al., 2020).
Chemosensor Development
Tharmaraj et al. (2012) explored the use of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine as a selective chemosensor for Ag(+) ions, showcasing its application in environmental monitoring and analytical chemistry. The study highlights the compound's role in developing sensitive detection methods for metal ions, critical in environmental protection and industrial processes (Tharmaraj et al., 2012).
Corrosion Inhibition
Research by Bentiss et al. (2009) demonstrated the efficacy of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in inhibiting the acidic corrosion of mild steel. This study underscores the potential of this compound derivatives in corrosion protection, contributing to the development of more effective corrosion inhibitors for industrial applications (Bentiss et al., 2009).
Crystallographic and Quantum Mechanics Studies
Ani et al. (2021) focused on the synthesis and characterization of Schiff bases derived from 4-nitrocinnamaldehyde, including derivatives involving methoxyphenyl groups. The study's crystallographic and quantum mechanics analyses provide valuable insights into the structural and electronic properties of these compounds, relevant in materials science and molecular engineering (Ani et al., 2021).
Safety and Hazards
“(4-Chloro-3-methoxyphenyl)methanamine” is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXDPMLLVPKDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573970 | |
Record name | 1-(4-Chloro-3-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247569-42-2 | |
Record name | 1-(4-Chloro-3-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-3-methoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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